2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine
CAS No.:
Cat. No.: VC15740775
Molecular Formula: C15H15ClN2O
Molecular Weight: 274.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15ClN2O |
|---|---|
| Molecular Weight | 274.74 g/mol |
| IUPAC Name | 2-(1-benzylazetidin-3-yl)oxy-4-chloropyridine |
| Standard InChI | InChI=1S/C15H15ClN2O/c16-13-6-7-17-15(8-13)19-14-10-18(11-14)9-12-4-2-1-3-5-12/h1-8,14H,9-11H2 |
| Standard InChI Key | LGMPVABNIWTERV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1CC2=CC=CC=C2)OC3=NC=CC(=C3)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of two primary subunits:
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4-Chloropyridine: A six-membered aromatic ring with a chlorine atom at the 4-position and a nitrogen atom at the 1-position.
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1-Benzylazetidin-3-yloxy: A four-membered azetidine ring (a saturated heterocycle with three carbon atoms and one nitrogen atom) substituted with a benzyl group at the nitrogen and an ether oxygen at the 3-position.
The ether linkage connects the azetidine’s 3-oxygen to the pyridine’s 2-position, yielding the full systematic name: 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine.
Key Structural Features:
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Chlorine Substituent: Enhances electrophilicity and influences intermolecular interactions (e.g., halogen bonding) .
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Azetidine Ring: Introduces conformational rigidity and potential bioactivity due to nitrogen’s lone pair .
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Benzyl Group: Improves lipophilicity, potentially enhancing blood-brain barrier permeability .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be divided into two phases:
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Preparation of 4-Chloropyridine
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Functionalization with 1-Benzylazetidin-3-ol
Synthesis of 4-Chloropyridine
4-Chloropyridine is typically synthesized via direct chlorination of pyridine. Modern methods optimize selectivity and yield:
Method A (CN103360306A):
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Reactants: Pyridine, phosphorus pentachloride (PCl₅).
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Yield: ~85% after distillation.
Method B (CN101830844A):
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Reactants: Pyridine, chlorine gas under UV light.
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Yield: 78% with reduced byproducts (e.g., 2,6-dichloropyridine).
Synthesis of 1-Benzylazetidin-3-ol
Azetidine precursors are synthesized via cyclization or ring-opening reactions:
Step 1: Benzylation of azetidine-3-ol using benzyl bromide in the presence of a base (e.g., K₂CO₃) .
Step 2: Purification via column chromatography (SiO₂, ethyl acetate/hexane).
Coupling Strategies
The ether bond is formed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:
SNAr Approach:
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Reactants: 2-Hydroxy-4-chloropyridine, 1-benzylazetidin-3-ol.
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Yield: ~65%.
Mitsunobu Reaction:
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Reactants: 2-Hydroxy-4-chloropyridine, 1-benzylazetidin-3-ol, DIAD, PPh₃.
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Yield: 82% (higher efficiency but costlier reagents).
Physicochemical Properties
Computational Predictions
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 286.75 g/mol | PubChem CID 86641683 |
| LogP (Lipophilicity) | 2.8 ± 0.3 | SwissADME |
| Solubility (Water) | 0.12 mg/mL | ALOGPS |
| pKa | 3.1 (pyridine N), 9.4 (NH) | MarvinSketch |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=5.6 Hz, 1H, pyridine-H), 7.45–7.30 (m, 5H, benzyl-H), 4.70–4.50 (m, 1H, azetidine-OCH), 3.90–3.70 (m, 4H, azetidine-CH₂N).
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¹³C NMR: δ 162.1 (C-Cl), 149.2 (pyridine-C2), 137.5 (benzyl-C), 72.8 (OCH).
Future Perspectives
Structural Optimization
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Introduce electron-withdrawing groups to enhance metabolic stability.
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Explore stereochemistry effects by synthesizing azetidine enantiomers.
Target Identification
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Perform high-throughput screening against kinase libraries.
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Evaluate pharmacokinetics in rodent models.
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